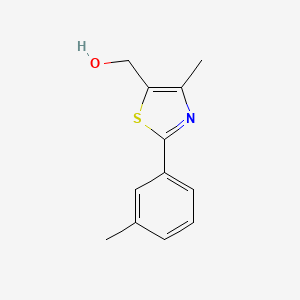phosphanium bromide CAS No. 61130-13-0](/img/structure/B14596271.png)
[(4-Iodophenyl)methyl](triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Iodophenyl)methylphosphanium bromide is an organophosphorus compound with the molecular formula C25H20BrIP. It is a bromide salt of a phosphonium cation. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, which is used to form carbon-carbon double bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(4-Iodophenyl)methylphosphanium bromide can be synthesized by reacting triphenylphosphine with (4-iodophenyl)methyl bromide. The reaction typically occurs in a polar solvent such as acetonitrile or dichloromethane under reflux conditions. The general reaction scheme is as follows:
Ph3P+(4−Iodophenyl)methylBr→(4−Iodophenyl)methylphosphaniumbromide
Industrial Production Methods
Industrial production of (4-Iodophenyl)methylphosphanium bromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Iodophenyl)methylphosphanium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can be substituted with various nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.
Wittig Reactions: It is commonly used in Wittig reactions to form alkenes.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Bases: Such as butyllithium or sodium hydride for Wittig reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phosphonium salts can be formed.
Oxidation Products: Oxidized forms of the phosphonium salt.
Wittig Reaction Products: Alkenes formed by the reaction with carbonyl compounds.
Wissenschaftliche Forschungsanwendungen
(4-Iodophenyl)methylphosphanium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon double bonds via the Wittig reaction.
Biology: Employed in the study of biological systems where phosphonium salts are used as probes or tags.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems due to its ability to target specific cellular components.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (4-Iodophenyl)methylphosphanium bromide in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved include the interaction with carbonyl groups and the stabilization of the ylide intermediate by the triphenylphosphine moiety.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but with a methyl group instead of the iodophenyl group.
Ethyltriphenylphosphonium bromide: Contains an ethyl group instead of the iodophenyl group.
Benzyltriphenylphosphonium bromide: Contains a benzyl group instead of the iodophenyl group.
Uniqueness
(4-Iodophenyl)methylphosphanium bromide is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and properties compared to other phosphonium salts. This uniqueness makes it particularly valuable in specific synthetic applications where the iodophenyl group can participate in further functionalization or substitution reactions.
Eigenschaften
CAS-Nummer |
61130-13-0 |
|---|---|
Molekularformel |
C25H21BrIP |
Molekulargewicht |
559.2 g/mol |
IUPAC-Name |
(4-iodophenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H21IP.BrH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 |
InChI-Schlüssel |
AADKYNAVMNCHIF-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)I)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


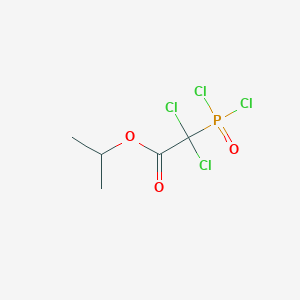
![Benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide](/img/structure/B14596200.png)
![4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14596207.png)
![3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane](/img/structure/B14596217.png)
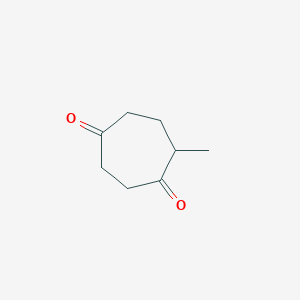
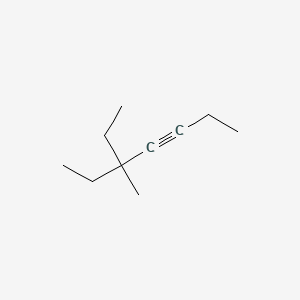
methanone](/img/structure/B14596231.png)

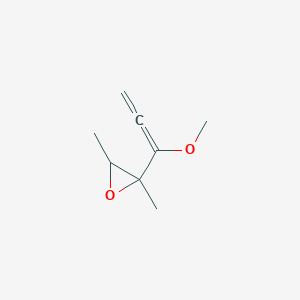
![5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14596248.png)

![3-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596259.png)
